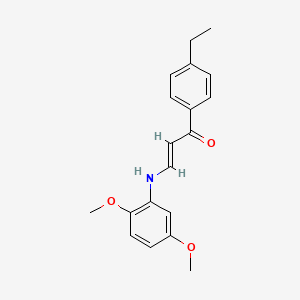![molecular formula C21H15N3O5 B4648680 N-[2-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL]PROPANAMIDE](/img/structure/B4648680.png)
N-[2-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL]PROPANAMIDE
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N-[2-(2H-1,3-Benzodioxol-5-yl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide involves several stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the desired bonds . Industrial production methods may involve optimization of these reactions to increase yield and purity.
Analyse Des Réactions Chimiques
N-[2-(2H-1,3-Benzodioxol-5-yl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
N-[2-(2H-1,3-Benzodioxol-5-yl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other complex molecules.
Biology: The compound is studied for its effects on cellular metabolism, particularly in glucose-starved tumor cells.
Medicine: It has potential as an anticancer agent due to its ability to inhibit mitochondrial function in tumor cells.
Industry: The compound may be used in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of N-[2-(2H-1,3-Benzodioxol-5-yl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide involves the inhibition of mitochondrial membrane potential in tumor cells. This inhibition leads to a decrease in ATP production, causing cell death under glucose starvation conditions. The compound also affects the mechanistic target of rapamycin (mTOR) pathway, which is crucial for cell growth and survival .
Comparaison Avec Des Composés Similaires
N-[2-(2H-1,3-Benzodioxol-5-yl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Amuvatinib: A kinase inhibitor with a similar benzodioxolyl group.
1-benzo[1,3]dioxol-5-yl-indoles: Compounds with anticancer activity targeting microtubules.
Eutylone: A synthetic cathinone with structural similarities but different pharmacological effects.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and mechanism of action.
Propriétés
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-5-oxochromeno[4,3-d]pyrimidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c1-2-16(25)22-20-17-18(12-5-3-4-6-13(12)29-21(17)26)23-19(24-20)11-7-8-14-15(9-11)28-10-27-14/h3-9H,2,10H2,1H3,(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKUSCBMSLLEIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=NC2=C1C(=O)OC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![METHYL 2-({[4-(MORPHOLINOMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE](/img/structure/B4648598.png)
![1-[2-(trifluoromethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4648606.png)
![(2E)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B4648619.png)
![methyl 4-{5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B4648626.png)
![METHYL 2-({[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE](/img/structure/B4648631.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea](/img/structure/B4648642.png)
![N-cyclohexyl-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B4648652.png)
![N-{2-[8,9-DIMETHYL-2-(PHENOXYMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}-N,N-DIMETHYLAMINE](/img/structure/B4648655.png)
![N~4~-(2,5-DIMETHYLPHENYL)-3,6-DIMETHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4648659.png)

![1-(2-Fluorophenyl)-3-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4648685.png)
![N-(3-methoxypropyl)-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4648692.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride](/img/structure/B4648699.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4648706.png)
